2,6-Difluoro-3-methylbenzonitrile
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Overview
Description
2,6-Difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol . It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 3 position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-3-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by dehydration to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives where fluorine atoms are replaced by nucleophiles.
Reduction: 2,6-Difluoro-3-methylbenzylamine.
Oxidation: 2,6-Difluoro-3-methylbenzoic acid.
Scientific Research Applications
2,6-Difluoro-3-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-3-methylbenzonitrile depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: Similar structure but lacks the methyl group at the 3 position.
2,6-Dichlorobenzonitrile: Similar structure with chlorine atoms instead of fluorine.
3,5-Difluoro-4-methylbenzonitrile: Similar structure with different positions of fluorine and methyl groups.
Uniqueness
2,6-Difluoro-3-methylbenzonitrile is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and binding properties. The presence of fluorine atoms can enhance its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYAJBYFPLWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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